![molecular formula C14H18F3O3P B14198954 2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 921624-68-2](/img/structure/B14198954.png)
2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluorooctyl group attached to a benzodioxaphosphole ring, which imparts distinct chemical and physical characteristics.
準備方法
The synthesis of 2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 1,1,1-trifluorooctanol with a benzodioxaphosphole derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
化学反応の分析
2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorooctyl group can be substituted with other functional groups under appropriate conditions, using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets and pathways within biological systems. The trifluorooctyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole can be compared with similar compounds such as:
1,1,1-Trifluorooctanol: A precursor in the synthesis of the target compound, known for its high reactivity.
Benzodioxaphosphole derivatives: These compounds share the benzodioxaphosphole ring structure but differ in their substituents, leading to varied properties and applications.
The uniqueness of this compound lies in its combination of the trifluorooctyl group and the benzodioxaphosphole ring, which imparts distinct chemical and physical properties not found in other similar compounds.
特性
CAS番号 |
921624-68-2 |
|---|---|
分子式 |
C14H18F3O3P |
分子量 |
322.26 g/mol |
IUPAC名 |
2-(1,1,1-trifluorooctan-2-yloxy)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H18F3O3P/c1-2-3-4-5-10-13(14(15,16)17)20-21-18-11-8-6-7-9-12(11)19-21/h6-9,13H,2-5,10H2,1H3 |
InChIキー |
BSPSCPDLYNNIIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(F)(F)F)OP1OC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
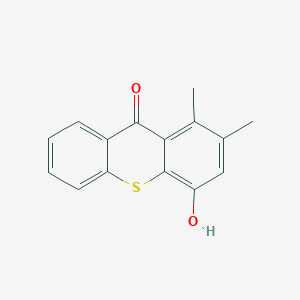
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
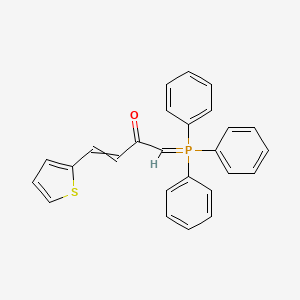
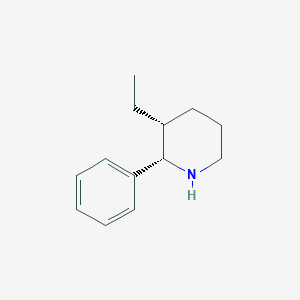
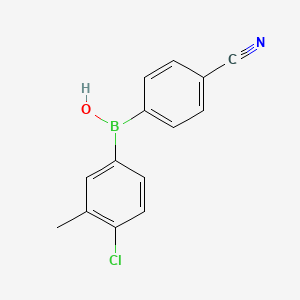
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
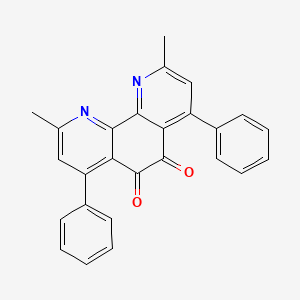
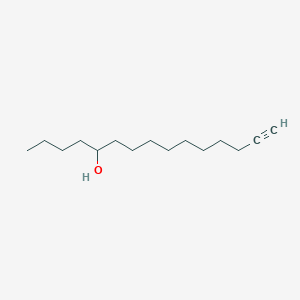

![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
